molecular formula C31H41N5O9 B158912 MeOSuc-Ala-Ala-Pro-Val-AMC CAS No. 72252-90-5

MeOSuc-Ala-Ala-Pro-Val-AMC

Cat. No. B158912
CAS RN: 72252-90-5
M. Wt: 627.7 g/mol
InChI Key: CMEUDEVBFFPSEI-NFHWZJRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“MeOSuc-Ala-Ala-Pro-Val-AMC” (also known as MeOSuc-AAPV-AMC) is a fluorogenic substrate for human leukocyte and porcine pancreatic elastase . The methoxy succinyl (MeO-Suc) peptide AAPV is avidly hydrolyzed by these elastases but not by cathepsin G .


Synthesis Analysis

The synthesis of MeOSuc-Ala-Ala-Pro-Val-AMC involves the attachment of a 7-amino-4-methylcoumarin (AMC) molecule to the C-terminal carboxyl group of the peptide sequence . This results in a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .


Molecular Structure Analysis

The molecular formula of MeOSuc-Ala-Ala-Pro-Val-AMC is C31H41N5O9 . It has a molecular weight of 627.7 g/mol . The formal name of the compound is N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide .


Chemical Reactions Analysis

The methoxy succinyl (MeO-Suc) peptide AAPV in MeOSuc-Ala-Ala-Pro-Val-AMC is avidly hydrolyzed by human leukocyte and porcine pancreatic elastases but not by cathepsin G . The addition of 7-amino-4-methylcoumarin (AMC) generates a peptide of low fluorescence that demonstrates a linear increase in fluorescence in the presence of elastase .


Physical And Chemical Properties Analysis

MeOSuc-Ala-Ala-Pro-Val-AMC is a crystalline solid . It has a solubility of 20 mg/ml in DMF, 0.5 mg/ml in a 1:1 solution of DMF:PBS (pH 7.2), and 16 mg/ml in DMSO . It has an emission range of 440-460 nm and an excitation range of 355-380 nm .

Scientific Research Applications

Proton Inventory as a Mechanistic Probe

The compound MeOSuc-Ala-Ala-Pro-Val-AMC has been studied in the context of human leukocyte elastase catalysis. Proton inventories for this compound's hydrolysis have been analyzed to provide insight into the substrate-enzyme interaction, suggesting the role of substrate structure in the operation of the catalytic triad. This research indicates a complex mechanism of protolytic catalysis involving the full functioning of the catalytic triad and the transfer of multiple protons in the rate-limiting transition state (Stein, Strimpler, Hori, & Powers, 1987).

Aminolysis of Acyl-Enzymes

MeOSuc-Ala-Ala-Pro-Val-AMC has also been used in studies analyzing aminolysis of acyl-enzymes of human leukocyte elastase. These studies have shown a correlation between the hydrophobicity of the side chain and the nucleophilic reactivity toward MeOSuc-Ala-Ala-Pro-Val-HLE, providing insights into substrate specificity and the interactions of enzyme structures with various nucleophiles (Stein & Strimpler, 1987).

Enzyme Sensitivity and Specificity Studies

The compound has been part of research aimed at determining the sensitivity of substrates for human leukocyte and porcine pancreatic elastase. Studies involving MeOSuc-Ala-Ala-Pro-Val-AMC have facilitated the development of assays to measure the enzymatic activity of these proteases, helping to better understand their kinetic properties and potential applications in various biochemical and medical contexts (Castillo, Nakajima, Zimmerman, & Powers, 1979).

Mechanistic Insights into Specificity Requirements

Further research has been conducted to understand the specificity requirements of human leukocyte elastase in the hydrolysis of peptide-based thiobenzyl esters and p-nitroanilides, including MeOSuc-Ala-Ala-Pro-Val-AMC. This work has provided valuable insights into the critical interactions and kinetic consequences of substrate recognition by the enzyme (Stein, Strimpler, Hori, & Powers, 1987).

Safety And Hazards

MeOSuc-Ala-Ala-Pro-Val-AMC should be stored at -20°C for stability . It is not for human or veterinary use . In case of accidental exposure, it is recommended to avoid inhalation of dusts, use respiratory protective device in case of insufficient ventilation, and rinse skin or eyes with water in case of contact .

properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEUDEVBFFPSEI-NFHWZJRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

MeOSuc-Ala-Ala-Pro-Val-AMC

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
M Oriano, L Terranova, G Sotgiu, L Saderi… - Pulmonary …, 2019 - Elsevier
… NE activity evaluation through Meosuc-ala-ala-pro-val-AMC … substrate digestion (Meosuc-ala-ala-pro-val-AMC). They … 150 mM NaCl; CS Meosuc-ala-ala-pro-val-AMC (Sigma Aldrich) …
Number of citations: 15 www.sciencedirect.com
J de Oliveira-Santos, V Abreu Nunes… - International …, 2012 - downloads.hindawi.com
… peptide substrate- (MeOSuc-Ala-Ala-Pro-ValAMC-) based assay … After that, the substrate MeOSuc-Ala-Ala-ProVal-AMC (4.0 μM) … curve of MeOSuc-Ala-Ala-Pro-ValAMC hydrolysis by …
Number of citations: 1 downloads.hindawi.com
D McCafferty, KL Moffitt, C Robb, A Kennedy… - B56. CYSTIC …, 2018 - atsjournals.org
… Inhibitory potency, against active human NE, was examined using the fluorogenic peptide substrate MeoSuc-Ala-Ala-Pro-ValAMC (Merck); followed by assessment of the interaction …
Number of citations: 0 www.atsjournals.org
D McCafferty, A Kennedy, KL Moffitt… - C32. COPD …, 2019 - atsjournals.org
… Inhibitory potency, against active murine NE, was examined using the fluorogenic peptide substrate MeoSuc-Ala-Ala-Pro-Val-AMC (Merck); followed by assessment of the interaction …
Number of citations: 0 www.atsjournals.org
E Capuozzo, AB Conrado, M Fontana - Taurine 9, 2015 - Springer
… Elastase release was measured by hydrolysis of the elastase substrate (MeOSuc-Ala-Ala-Pro-Val-AMC). Briefly, isolated neutrophils (2 × 10 6 cells/mL) were resuspended in phosphate-…
Number of citations: 5 link.springer.com
B Wielockx, F Bussolino, SD Shapiro, C Libert - Journal of hepatology, 2001 - Elsevier
… Then 0.8 mM of the elastase-specific fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC was added and proteolytic activity was immediately monitored at 370 and 460 nm for 10 min …
Number of citations: 11 www.sciencedirect.com
J Le Dall, B Ho-Tin-Noé, L Louedec… - Cardiovascular …, 2010 - academic.oup.com
… 7.4, 0.75 M NaCl, 0.05% NP 40 with 40 µM of the synthetic plasmin substrate, MeOSuc-Ala-Phe-Lys-AMC (Bachem), or the leucocyte elastase substrate, MeOSuc-Ala-Ala-Pro-Val-AMC (…
Number of citations: 60 academic.oup.com
N Methot, D Guay, J Rubin, D Ethier, K Ortega… - Molecular …, 2008 - ASPET
… The reported NE data correspond to the inhibitable portion of the MeOSuc-Ala-Ala-Pro-Val-AMC-cleaving activity, which typically amounted to 80% of the total. For CG, 100% of Suc-Ala-…
Number of citations: 76 molpharm.aspetjournals.org
R Barry, D Ruano-Gallego, ST Radhakrishnan… - Mucosal …, 2020 - nature.com
… released after NE-induced cleavage of MeOSuc-Ala-Ala-Pro-Val-AMC (Bachem) at a final … For MeOSuc-Ala-Ala-Pro-Val-AMC, 25 μl of mouse faecal sample was used. For MeOSuc-…
Number of citations: 34 www.nature.com
Z Kovářová, J Chmelař, M Šanda, J Brynda… - … Section F: Structural …, 2010 - scripts.iucr.org
IRS-2 from the hard tick Ixodes ricinus belongs to the serpin family of protease inhibitors. It is produced in the salivary glands of the tick and its anti-inflammatory activity suggests that it …
Number of citations: 18 scripts.iucr.org

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